molecular formula C27H23ClN2O3S B11659625 ethyl 2-({[2-(4-chlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[2-(4-chlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11659625
M. Wt: 491.0 g/mol
InChI Key: ZVYZVCNQTJEAEF-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline and thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a quinoline moiety, a thiophene ring, and a chlorophenyl group in its structure suggests that this compound may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be achieved through a multi-step process involving the formation of the quinoline and thiophene rings, followed by their coupling. One common method involves the condensation of 4-chlorobenzaldehyde with 2-aminoacetophenone to form the quinoline intermediate. This intermediate is then reacted with ethyl 3-oxobutanoate in the presence of a base to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted chlorophenyl derivatives .

Scientific Research Applications

ETHYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiophene ring may contribute to the compound’s ability to disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[2-(4-CHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a quinoline and thiophene moiety, which may provide synergistic effects in its biological activity. The presence of a chlorophenyl group further enhances its potential pharmacological properties .

Properties

Molecular Formula

C27H23ClN2O3S

Molecular Weight

491.0 g/mol

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C27H23ClN2O3S/c1-3-33-27(32)23-19-8-6-10-21(19)34-26(23)30-25(31)22-15(2)24(16-11-13-17(28)14-12-16)29-20-9-5-4-7-18(20)22/h4-5,7,9,11-14H,3,6,8,10H2,1-2H3,(H,30,31)

InChI Key

ZVYZVCNQTJEAEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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